molecular formula C7H12N2S B1427972 4-Methyl-2-propyl-1,3-thiazol-5-amine CAS No. 1250631-88-9

4-Methyl-2-propyl-1,3-thiazol-5-amine

Cat. No. B1427972
M. Wt: 156.25 g/mol
InChI Key: CHQABGIGGXRXPB-UHFFFAOYSA-N
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Description

“4-Methyl-2-propyl-1,3-thiazol-5-amine” is a compound with the molecular weight of 184.31 . It is also known as “methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine” and has the CAS Number: 1250562-06-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Synthetic Protocols and Chemistry

  • Chemoselective Preparation of Thiazoles : A synthetic protocol for chemoselective preparation of thiazoles, like 4-Methyl-2-propyl-1,3-thiazol-5-amine, involves the use of synthon 1,3-dibromo-1,1-difluoro-2-propanone. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, important in drug discovery and radiopharmaceutics (Colella et al., 2018).

  • Molecular and Electronic Structure Analysis : Experimental and theoretical investigations into the molecular and electronic structures of thiazole derivatives, like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provide insights into their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior (Özdemir et al., 2009).

Biomedical Applications

  • Inhibition of 5-Lipoxygenase : Thiazole compounds, including 4-Methyl-2-propyl-1,3-thiazol-5-amine, have been evaluated for anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in inflammation-related diseases (Suh et al., 2012).

  • Antibacterial Activity : Research on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine highlights its potential antibacterial activity against specific strains, such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).

Industrial and Material Science Applications

  • Corrosion Inhibition : Thiazole derivatives show promise in corrosion inhibition of metals, with studies on their quantum chemical parameters and binding energies on metal surfaces providing insights into their effectiveness in protecting metals like iron from corrosion (Kaya et al., 2016).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

Thiazoles, including “4-Methyl-2-propyl-1,3-thiazol-5-amine”, have diverse biological activities and are found in many potent biologically active compounds . Therefore, they continue to be an area of interest in the development of new drugs and biologically active agents .

properties

IUPAC Name

4-methyl-2-propyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-4-6-9-5(2)7(8)10-6/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQABGIGGXRXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-propyl-1,3-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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